3-Bromo-N-(4-bromophenyl)-1,2,4-thiadiazol-5-amine
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Overview
Description
3-Bromo-N-(4-bromophenyl)-1,2,4-thiadiazol-5-amine is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of bromine atoms attached to both the phenyl ring and the thiadiazole ring, making it a brominated derivative of thiadiazole.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(4-bromophenyl)-1,2,4-thiadiazol-5-amine typically involves the reaction of 4-bromoaniline with thiocarbonyl diimidazole, followed by bromination. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-(4-bromophenyl)-1,2,4-thiadiazol-5-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted derivative.
Scientific Research Applications
3-Bromo-N-(4-bromophenyl)-1,2,4-thiadiazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Bromo-N-(4-bromophenyl)-1,2,4-thiadiazol-5-amine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interference with cellular processes. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-N-(4-fluorophenyl)-1,2,4-thiadiazol-5-amine
- 3-Bromo-N-(4-chlorophenyl)-1,2,4-thiadiazol-5-amine
- 3-Bromo-N-(4-methylphenyl)-1,2,4-thiadiazol-5-amine
Uniqueness
3-Bromo-N-(4-bromophenyl)-1,2,4-thiadiazol-5-amine is unique due to the presence of bromine atoms on both the phenyl and thiadiazole rings
Properties
CAS No. |
112178-66-2 |
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Molecular Formula |
C8H5Br2N3S |
Molecular Weight |
335.02 g/mol |
IUPAC Name |
3-bromo-N-(4-bromophenyl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C8H5Br2N3S/c9-5-1-3-6(4-2-5)11-8-12-7(10)13-14-8/h1-4H,(H,11,12,13) |
InChI Key |
MLZFUPICADZROO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NS2)Br)Br |
Origin of Product |
United States |
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